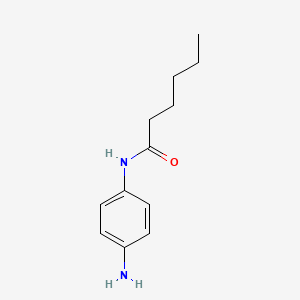

N-(4-Aminophenyl)hexanamide

Vue d'ensemble

Description

“N-(4-Aminophenyl)hexanamide” is a chemical compound used in various scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nitrogen atom bonded to a carbonyl carbon atom . The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 primary amide (aliphatic) .

Chemical Reactions Analysis

“this compound” is an amide. Amides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides with strong reducing agents. Amides are very weak bases (weaker than water) .

Applications De Recherche Scientifique

Molecular Structure and Spectra Analysis

N-(4-Aminophenyl) maleimide, a compound closely related to N-(4-Aminophenyl)hexanamide, has been studied for its molecular structure and spectra. The geometric structure and thermodynamic properties of this molecule were calculated, revealing significant insights into its molecular configuration and physical characteristics. This information is crucial for understanding the chemical properties and potential applications of this compound in various fields such as material science and chemical engineering (Guo, 2010).

Drug Metabolism and Biocatalysis

In drug metabolism research, compounds similar to this compound have been used to study the metabolic pathways of drugs. For example, a study on the biocatalysis of a biaryl-bis-sulfonamide AMPA receptor potentiator showed that microbial systems can be used to produce mammalian metabolites of such compounds. This research is vital for understanding how drugs are metabolized in the body and can aid in the development of new pharmaceuticals (Zmijewski et al., 2006).

Microbial Degradation and Environmental Impact

The environmental impact and microbial degradation of sulfonamide antibiotics, which share a structural similarity to this compound, have been explored. Research has shown that certain microbes can degrade these antibiotics through unique pathways, which is important for understanding the environmental persistence and potential ecological impacts of similar compounds (Ricken et al., 2013).

Histone Deacetylase Inhibition for Cancer Therapy

In the field of cancer therapy, compounds structurally related to this compound have been investigated for their potential as histone deacetylase inhibitors. These studies are crucial for developing new cancer treatments, as histone deacetylase plays a significant role in the regulation of gene expression (Zhou et al., 2008).

Immunoassay Development and Sensitivity Improvement

The development of immunoassays for detecting sulfonamides, structurally similar to this compound, has been a significant area of research. These studies are essential for improving the sensitivity and specificity of assays used in medical diagnostics and environmental monitoring (Wang et al., 2013).

Fluorescence Binding Studies with Biological Molecules

Research on the interaction of p-hydroxycinnamic acid amides with bovine serum albumin provides insights into how compounds like this compound might interact with biological molecules. These studies are crucial for understanding the pharmacological and toxicological properties of new drugs (Meng et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that this compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

Related compounds have been found to exhibit antimicrobial properties . These compounds may act by binding to certain enzymes, such as glucose dehydrogenase, thereby inhibiting the glucose metabolic pathway of the bacterium .

Biochemical Pathways

, related compounds have been found to potentially inhibit the glucose metabolic pathway of bacteria. This suggests that N-(4-Aminophenyl)hexanamide may also interact with similar pathways.

Result of Action

Related compounds have shown antimicrobial activity, suggesting that this compound may have similar effects .

Propriétés

IUPAC Name |

N-(4-aminophenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKYWZIKOVHZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

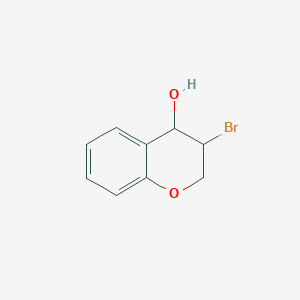

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Bromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3138402.png)

![N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3138411.png)

![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3138432.png)

![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)